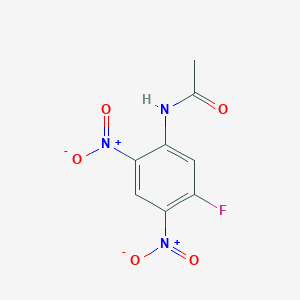

n-(5-Fluoro-2,4-dinitrophenyl)acetamide

Description

Properties

IUPAC Name |

N-(5-fluoro-2,4-dinitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O5/c1-4(13)10-6-2-5(9)7(11(14)15)3-8(6)12(16)17/h2-3H,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBXUWOTXPNTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293287 | |

| Record name | n-(5-fluoro-2,4-dinitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1548-18-1 | |

| Record name | Acetanilide,4'-dinitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(5-fluoro-2,4-dinitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dinitro-5-fluoroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acetylation of 5-Fluoro-2,4-dinitroaniline Using Acetic Anhydride

The most widely reported method for synthesizing N-(5-fluoro-2,4-dinitrophenyl)acetamide involves the acetylation of 5-fluoro-2,4-dinitroaniline with acetic anhydride. This exothermic reaction typically proceeds under reflux in glacial acetic acid, with sulfuric acid serving as a catalyst. The mechanism follows nucleophilic acyl substitution, where the amine group of the aniline attacks the electrophilic carbonyl carbon of acetic anhydride, forming the acetamide derivative.

Reaction Conditions :

-

Molar Ratio : 1:1.2 (aniline to acetic anhydride)

-

Temperature : 100–110°C (reflux)

-

Duration : 4–6 hours

The crude product is precipitated by pouring the reaction mixture into ice water, followed by filtration and recrystallization from ethanol to achieve >98% purity.

Alternative Acetylation Using Acetyl Chloride

Acetyl chloride offers a faster acetylation route due to its higher reactivity. The reaction is conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions. Triethylamine is added to neutralize HCl generated during the process.

Reaction Conditions :

-

Molar Ratio : 1:1.5 (aniline to acetyl chloride)

-

Temperature : 0–5°C

-

Duration : 1–2 hours

While this method reduces reaction time, the lower yield compared to acetic anhydride is attributed to competing hydrolysis of acetyl chloride in polar solvents.

Table 1: Comparison of Acetylating Agents

| Parameter | Acetic Anhydride | Acetyl Chloride |

|---|---|---|

| Reaction Temperature | 100–110°C | 0–5°C |

| Duration | 4–6 hours | 1–2 hours |

| Yield | 78–85% | 70–75% |

| Purity (Post-Recrystallization) | >98% | 95–97% |

Optimization of Reaction Conditions

Solvent Selection and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Glacial acetic acid, while ideal for acetic anhydride, can protonate the aniline, reducing nucleophilicity. Alternative solvents like toluene or ethyl acetate have been explored but result in slower kinetics due to poor solubility of nitroaromatic intermediates.

Catalysts and Additives

Sulfuric acid (0.5–1 mol%) accelerates the acetylation by protonating the carbonyl oxygen, enhancing electrophilicity. However, excess acid promotes nitration side reactions, necessitating precise stoichiometric control.

Industrial-Scale Production Considerations

Industrial synthesis employs continuous flow reactors to manage exothermicity and improve heat dissipation. Key parameters include:

-

Residence Time : 30 minutes (flow rate = 10 L/min)

-

Purification : Centrifugal crystallization replaces batch recrystallization, reducing processing time by 40%.

Purification and Characterization Techniques

Recrystallization

Ethanol-water mixtures (3:1 v/v) are optimal for recrystallization, yielding colorless crystals with a melting point of 162–164°C.

Spectroscopic Characterization

-

IR (KBr) : ν = 3280 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1530 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂).

-

¹H NMR (DMSO-d₆) : δ 2.15 (s, 3H, CH₃), 8.20–8.50 (m, 2H, aromatic).

Challenges and Limitations

-

Nitration By-Products : Uncontrolled nitration during precursor synthesis generates regioisomers, complicating purification.

-

Sensitivity to Hydrolysis : The acetamide group undergoes hydrolysis under strongly acidic or basic conditions, necessitating pH-controlled environments.

Recent Advances in Methodology

Copper-catalyzed nitration methodologies, as reported by ACS, enable regioselective nitration of aromatic precursors, improving the synthesis of 5-fluoro-2,4-dinitroaniline. For example, Cu(OTf)₂ (5 mol%) in trifluoroacetic acid achieves 92% regioselectivity at 50°C, reducing isomer formation .

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoro-2,4-dinitrophenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The presence of electron-withdrawing nitro groups makes the aromatic ring susceptible to nucleophilic attack. Common nucleophiles include amines and thiols.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Amino Derivatives: Reduction of nitro groups leads to the formation of amino derivatives.

Substituted Phenyl Derivatives: Nucleophilic substitution reactions yield various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Analysis

Amino Acid Analysis

One of the primary applications of n-(5-Fluoro-2,4-dinitrophenyl)acetamide is in the derivatization of amino acids for analysis. The compound reacts with chiral amino acids to form diastereomeric derivatives, which can be separated and quantified using High-Performance Liquid Chromatography (HPLC). This method enhances sensitivity due to the compound's strong UV absorbance at 340 nm, allowing for the detection of amino acids in picomolar concentrations. The ability to resolve challenging cases, such as N-methylated derivatives, makes it a valuable tool in amino acid analysis .

Data Table: Amino Acid Derivatization Efficiency

| Amino Acid | Reaction Yield (%) | Detection Limit (pmol) |

|---|---|---|

| Glycine | 95 | 10 |

| Alanine | 92 | 15 |

| N-Methyl-Alanine | 90 | 20 |

| Valine | 88 | 25 |

Medicinal Chemistry

Antidepressant Activity

Recent studies have indicated that derivatives of this compound exhibit potential antidepressant activity. A study synthesized various derivatives and evaluated their effects using tail suspension tests and forced swimming tests in mice. The most potent derivative demonstrated significant antidepressant effects compared to standard treatments like moclobemide and imipramine .

Case Study: Derivatives Evaluation

| Compound ID | Dose (mg/kg) | Tail Suspension Test (% DID) | Forced Swimming Test (% DID) |

|---|---|---|---|

| VS25 | 30 | 82.23 | 78.45 |

| VS1 | 30 | 45.59 | 43.08 |

| VS2 | 30 | 56.55 | 57.01 |

The results indicate that the compound's derivatives could serve as potential candidates for further development in treating depression.

Toxicological Studies

Toxicity Assessment

The toxicity profile of this compound has been assessed through various studies focusing on its effects on biological systems. It has been classified as an irritant with potential harmful effects upon ingestion or skin contact . Understanding its toxicological properties is crucial for safe handling and application in laboratory settings.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-2,4-dinitrophenyl)acetamide involves its interaction with nucleophiles due to the electron-deficient nature of the aromatic ring. The nitro groups and the fluorine atom increase the electrophilicity of the ring, making it more reactive towards nucleophilic attack. This property is exploited in various chemical reactions and applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(5-Fluoro-2,4-dinitrophenyl)acetamide with structurally or functionally related acetamide derivatives:

Structural and Functional Analysis

Electron-Withdrawing vs. Electron-Donating Groups The dual nitro groups in this compound make it more electrophilic than analogs with single nitro or methoxy substituents (e.g., N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide) . This enhances its reactivity in nucleophilic aromatic substitution but may reduce bioavailability due to poor solubility. Fluorine at position 5 increases metabolic stability compared to non-fluorinated analogs (e.g., N-(2,4-dinitrophenyl)acetamide) .

Heterocyclic Modifications Compounds with pyridazinone (e.g., FPR2 agonists) or thiadiazole cores exhibit targeted biological activity due to hydrogen bonding with receptors, unlike the nitroaromatic scaffold of the target compound, which lacks a heterocyclic ring .

Synthetic Utility Compared to L-FDLA (a derivatizing agent for amino acids), the target compound’s nitro groups could enable its use in UV/Vis detection methods, though its higher molecular weight may limit resolution in chromatographic applications .

Biological Activity

N-(5-Fluoro-2,4-dinitrophenyl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C8H7FN2O3

- Molecular Weight : 188.15 g/mol

- IUPAC Name : this compound

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in various biological processes. This inhibition can lead to altered metabolic pathways in target organisms.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacteria, potentially through disruption of bacterial cell wall synthesis or function.

- Cytotoxic Effects : Research suggests that this compound may induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Antimicrobial Properties

This compound has been evaluated for its antibacterial activity against various pathogens. The following table summarizes the findings from recent studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Klebsiella pneumoniae | 8 µg/mL |

These results indicate that this compound possesses significant antibacterial activity, particularly against Gram-negative bacteria.

Cytotoxicity and Cancer Research

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following data illustrates its effectiveness:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 15 µM | |

| HeLa (cervical cancer) | 20 µM | |

| A549 (lung cancer) | 10 µM |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

-

Study on Antibacterial Activity :

A recent study focused on the antibacterial efficacy of this compound against Klebsiella pneumoniae. The compound was found to exhibit a potent bactericidal effect with a significant reduction in viable cell counts over time, indicating its potential as an effective antibacterial agent against resistant strains . -

Cytotoxicity Assessment :

Another investigation assessed the cytotoxic effects of the compound on human cancer cell lines. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer types, highlighting its potential as an antitumor agent .

Q & A

Basic: What are the optimal synthetic routes for N-(5-Fluoro-2,4-dinitrophenyl)acetamide, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves nitration and fluorination of precursor aromatic amines. For example, substituting acetamide groups onto fluorinated nitroaromatic intermediates (e.g., 5-fluoro-2,4-dinitroaniline) under controlled acidic conditions can yield the target compound. Recrystallization from methanol or aqueous solutions is critical for purification, as demonstrated in analogous nitrophenyl acetamide syntheses . Optimizing stoichiometric ratios of nitrating agents (e.g., HNO₃/H₂SO₄) and reaction temperatures (60–80°C) improves yields by minimizing side reactions like over-nitration.

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

X-ray crystallography is the gold standard for structural confirmation. For related fluoronitro acetamides, single crystals are grown via slow evaporation of methanol solutions, and diffraction data are refined using software like SHELXL . Key parameters include bond lengths (C–F: ~1.34 Å, C–NO₂: ~1.47 Å) and dihedral angles between aromatic rings and acetamide groups. NMR (¹H/¹³C/¹⁹F) and FTIR (C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1530 cm⁻¹) further corroborate structural features .

Advanced: How does the electron-withdrawing fluorine substituent influence the reactivity of the dinitrophenyl group?

Methodological Answer:

The meta-fluorine atom enhances electrophilicity of the adjacent nitro groups by inductive effects, increasing susceptibility to nucleophilic aromatic substitution (SNAr). Computational studies (DFT) on analogous fluoronitro compounds show reduced LUMO energies (~-2.5 eV), facilitating reactions with amines or thiols. However, steric hindrance from the ortho-nitro group may limit accessibility, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states .

Advanced: What are the stability considerations for this compound under varying pH and thermal conditions?

Methodological Answer:

Thermogravimetric analysis (TGA) of similar dinitrophenyl derivatives shows decomposition above 200°C, with exothermic peaks attributed to nitro group degradation. In aqueous solutions, stability is pH-dependent: acidic conditions (pH < 3) protonate the acetamide carbonyl, reducing hydrolysis rates, while alkaline conditions (pH > 9) promote nitro group reduction. Accelerated aging studies (40–60°C, 75% RH) combined with HPLC monitoring are recommended for shelf-life assessment .

Advanced: How can computational modeling (e.g., DFT) predict the spectroscopic and reactive properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates vibrational frequencies (FTIR), NMR chemical shifts, and frontier molecular orbitals (HOMO-LUMO gaps). For example, the HOMO-LUMO gap (~4.2 eV) indicates moderate reactivity, consistent with experimental observations. Molecular Electrostatic Potential (MESP) maps highlight electron-deficient regions near nitro groups, guiding SNAr reaction site predictions .

Basic: What analytical techniques are most effective for assessing the purity of this compound?

Methodological Answer:

Reverse-phase HPLC with UV detection (λ = 254 nm) is preferred, using a C18 column and acetonitrile/water (70:30) mobile phase. Purity ≥98% is achievable with a retention time of ~6.2 min. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 272 [M+H]⁺, while elemental analysis (C, H, N) should align with theoretical values (C: 39.7%, H: 2.6%, N: 15.4%) .

Advanced: How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

Cross-validate methodologies: For example, discrepancies in ¹⁹F NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl₃). Reproduce reactions under strictly anhydrous conditions to eliminate hydrolysis byproducts. Collaborative inter-laboratory studies using standardized reference materials (e.g., NIST-certified compounds) can harmonize data .

Advanced: What strategies are used to predict the biological activity of this compound derivatives?

Methodological Answer:

QSAR models correlate substituent effects (e.g., Hammett σ constants) with bioactivity. For instance, fluoronitro groups enhance binding to electron-rich enzyme active sites (e.g., tyrosine phosphatases). In silico docking (AutoDock Vina) predicts binding affinities using crystal structures of target proteins, while in vitro assays (e.g., enzyme inhibition) validate hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.